N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
The compound contains a furan ring, a pyrazine ring, and a tetrahydronaphthalene ring, all of which are common structures in many biologically active compounds . The presence of these rings suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The compound’s structure includes a furan ring, a pyrazine ring, and a tetrahydronaphthalene ring. These rings are likely to influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the furan, pyrazine, and tetrahydronaphthalene rings. For example, the furan ring is susceptible to electrophilic substitution reactions .Scientific Research Applications
Synthesis and Characterization
- A study on 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide highlighted the molecular twists and supramolecular chain formations via hydrogen bonds, demonstrating the compound's potential for creating complex molecular architectures (Asiri et al., 2012).
Biological Applications
- Research on synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles for anticancer evaluation suggests potential applications in developing new anticancer agents (Gouhar & Raafat, 2015).
- A study on synthesis of optically active N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives explored their herbicidal activity, indicating uses in agricultural chemistry (Hosokawa et al., 2001).
- Novel sulfonamide derivatives of aminoindanes and aminotetralins were synthesized and tested for their carbonic anhydrase inhibitory properties, presenting implications for therapeutic applications in conditions associated with enzyme dysregulation (Akbaba et al., 2014).
Chemical Properties and Reactions
- The synthesis and transformation of 2-(Fur-2-yl)naphtho[2,1-d]oxazole provided insights into reactions of electrophylic substitution, which is crucial for creating targeted molecular modifications for various scientific applications (Illenzeer et al., 2013).
Future Directions
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-26(24,16-8-7-14-4-1-2-5-15(14)12-16)22-13-17-19(21-10-9-20-17)18-6-3-11-25-18/h3,6-12,22H,1-2,4-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCNAHPJQMGILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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